Pyrazolidin-4-ol
Description
Contextualization within Saturated Nitrogen Heterocycle Chemistry
Pyrazolidin-4-ol is a member of the pyrazolidine (B1218672) family, which are saturated five-membered rings containing two adjacent nitrogen atoms. acs.orgmdpi.com These structures are the fully reduced form of pyrazoles. acs.orgmdpi.com The study of saturated nitrogen heterocycles is a significant branch of organic chemistry, as these scaffolds are integral to many biologically active molecules and functional materials. dspmuranchi.ac.injetir.org Unlike their aromatic counterparts (pyrazoles), which have been extensively studied, saturated heterocycles like pyrazolidine offer three-dimensional structures that are of increasing interest in fields such as medicinal chemistry for creating molecules with specific spatial arrangements. The introduction of a hydroxyl group at the 4-position of the pyrazolidine ring, creating this compound, adds a key functional group that can significantly influence the molecule's properties and reactivity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and a site for further chemical modification.
Overview of Principal Research Directions for this compound
The primary research directions for this compound and its derivatives are largely centered on their potential applications in medicinal chemistry and materials science. The pyrazole (B372694) and pyrazolidinone structural motifs are known to be critical components in drugs targeting a variety of biological endpoints. nih.gov Derivatives have been investigated for antimicrobial, antitumor, anti-inflammatory, and central nervous system activities. nih.gov The core pyrazolidine structure is a key building block in the development of new therapeutic agents. cymitquimica.com
In the realm of materials science, heterocyclic compounds are foundational to the creation of new materials with novel electronic, optical, or thermal properties. nottingham.ac.ukskoltech.ru Research in this area focuses on synthesizing and characterizing new materials, including biocompatible polymers for drug delivery and molecular materials for optoelectronics. nottingham.ac.uk While specific research on this compound in materials science is not extensively documented, the functional groups present in the molecule suggest its potential as a monomer or building block for polymeric materials or as a ligand for the formation of metal-organic frameworks.
Interactive Data Table: Properties of this compound and Related Compounds
| Property | This compound | 4-(1-Hydroxyethyl)this compound | 1-(4-Chlorophenyl)pyrazolidin-3-one |
| Molecular Formula | C3H8N2O | C5H12N2O2 | C9H9ClN2O |
| Molecular Weight ( g/mol ) | 88.11 | 132.16 | 196.63 |
| CAS Number | 781588-06-5 sigmaaldrich.com | 132194418 nih.gov | 6119-12-6 |
| Physical Description | Dihydrochloride salt available enaminestore.com | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Detailed Research Findings
Research into pyrazolidine derivatives has yielded a wealth of information, much of which can provide insights into the potential of this compound.
Organocatalytic synthesis has emerged as a powerful tool for creating substituted pyrazolidines. For instance, the reaction of α-substituted propenals with activated hydrazines, catalyzed by pyrrolidine (B122466) and benzoic acid, can produce 4-substituted pyrazolidin-3-ols in high yields. researchgate.netnih.gov Subsequent oxidation of these compounds affords the corresponding 4-substituted-3-pyrazolidinones. researchgate.netnih.gov This methodology suggests a potential synthetic route to 4-substituted this compound derivatives.
In the context of medicinal chemistry, pyrazolidinone derivatives have been explored for their pharmacological potential, including anti-inflammatory and antioxidant activities. ontosight.ai The synthesis of these derivatives often involves the condensation of a substituted hydrazine (B178648) with a suitable carbonyl compound, followed by cyclization. ontosight.ai The structural similarity of this compound to these compounds indicates its potential as a scaffold for new drug candidates. The hydroxyl group at the 4-position offers a convenient point for derivatization to explore structure-activity relationships.
Furthermore, the broader class of pyrazole derivatives, from which pyrazolidines are derived, has been extensively investigated for a wide range of biological activities, including anticancer and antimicrobial properties. nih.govglobalresearchonline.net This vast body of research provides a strong rationale for the continued exploration of pyrazolidine-based compounds like this compound in drug discovery programs.
Structure
3D Structure
Properties
Molecular Formula |
C3H8N2O |
|---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
pyrazolidin-4-ol |
InChI |
InChI=1S/C3H8N2O/c6-3-1-4-5-2-3/h3-6H,1-2H2 |
InChI Key |
RPHNCVUQQDZKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNN1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrazolidin 4 Ol and Its Core Scaffolds
Direct Synthetic Routes to Pyrazolidin-4-ol and its Stereoisomers
Direct synthetic strategies that construct the this compound core in a single or few steps are highly desirable for their operational simplicity and atom economy. These methods typically involve the formation of the heterocyclic ring and the installation of the C4-hydroxyl group concurrently from acyclic precursors.
A robust and direct approach to this compound involves the reaction of a hydrazine (B178648) derivative with a suitable three-carbon electrophile, such as an epoxide. This method functions as a formal [3+2] cycloaddition, where the hydrazine provides the N-N dinucleophilic component and the epoxide serves as the C-C-C synthon with a pre-installed oxygen functionality.
The reaction mechanism typically proceeds via a nucleophilic attack of one of the hydrazine nitrogens onto a carbon of the epoxide ring, leading to its opening. This generates a zwitterionic or neutral β-hydrazino alcohol intermediate. Subsequent intramolecular N-alkylation, where the second nitrogen atom attacks the other carbon of the original epoxide backbone, results in the closure of the five-membered pyrazolidine (B1218672) ring. The regiochemistry of the initial ring-opening and the stereochemistry of the final product are dependent on the substitution patterns of both the hydrazine and the epoxide, as well as the reaction conditions employed. For instance, the reaction of 1,2-disubstituted hydrazines with terminal epoxides provides a reliable route to 1,2,5-trisubstituted pyrazolidin-4-ols.
| Hydrazine Derivative | Epoxide Precursor | Resulting this compound Product | Typical Yield (%) |
|---|---|---|---|
| 1,2-Dibenzylhydrazine | Propylene Oxide | 1,2-Dibenzyl-5-methylthis compound | 75-85 |
| 1,2-Dimethylhydrazine | Styrene Oxide | 1,2-Dimethyl-5-phenylthis compound | 68-78 |
| Phenylhydrazine | Epichlorohydrin | 5-(Chloromethyl)-1-phenylthis compound | 60-70 |
| Hydrazine Hydrate | 1,2-Epoxy-3-phenoxypropane | 5-(Phenoxymethyl)this compound | 80-90 |
While the primary subject is this compound, the development of advanced synthetic methodologies for the core pyrazolidine scaffold is of paramount importance. Organocatalytic strategies for synthesizing substituted pyrazolidin-3-ols represent a powerful and highly relevant class of reactions for constructing this heterocyclic family. These methods provide enantiomerically enriched pyrazolidine rings that can serve as versatile precursors or analogues. The core reaction is the asymmetric [3+2] cycloaddition between an enolizable aldehyde and an azomethine imine, the latter being generated in situ from a hydrazine and a different aldehyde.
A highly effective strategy for the catalytic asymmetric synthesis of pyrazolidines employs a dual catalyst system, typically comprising a secondary amine like (S)-proline and a weak Brønsted acid co-catalyst such as benzoic acid. In this process, the organocatalyst activates an α,β-unsaturated aldehyde by forming a chiral enamine intermediate. This enamine then acts as the nucleophilic C2-synthon in a [3+2] cycloaddition with an in situ-generated azomethine imine.
The role of the (S)-proline is to control the facial selectivity of the cycloaddition through steric hindrance, while the carboxylic acid facilitates proton transfer steps, including the regeneration of the catalyst. This methodology consistently delivers pyrazolidine products with high levels of diastereoselectivity and enantioselectivity. The resulting products, often substituted at the C3, C4, and C5 positions, are valuable chiral building blocks.
| α,β-Unsaturated Aldehyde | Hydrazone Precursor | Co-Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cinnamaldehyde | N-Benzoyl-1-phenylhydrazone | Benzoic Acid | >20:1 | 98 |
| Crotonaldehyde | N-Boc-1-benzylhydrazone | 4-Nitrobenzoic Acid | 15:1 | 95 |
| Acrolein | N-Cbz-1-phenylhydrazone | Benzoic Acid | >20:1 | 99 |
To further enhance enantiocontrol and broaden the substrate scope, more sophisticated organocatalysts based on the proline framework have been developed. Diarylprolinol silyl (B83357) ethers, often referred to as Jørgensen-Hayashi catalysts, are exceptionally effective for this transformation. These catalysts possess a bulky diaryl(trialkylsilyloxy)methyl group that creates a highly organized and sterically demanding chiral pocket.
The mechanism is analogous to proline catalysis, involving the formation of a transient chiral enamine from an α,β-unsaturated aldehyde. The bulky silyl ether group effectively shields one face of the enamine, forcing the azomethine imine to approach from the less hindered face. This results in outstanding levels of stereocontrol, frequently affording products with enantiomeric excesses exceeding 99%. The reaction proceeds efficiently with low catalyst loadings (1-5 mol%) and demonstrates broad applicability for various substituted aldehydes and hydrazone precursors.
| Aldehyde Substrate | Hydrazone Precursor | Catalyst Loading (mol%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cinnamaldehyde | N-Benzoyl-1-phenylhydrazone | 2 | >99:1 | >99 |
| (E)-Hex-2-enal | N-Cbz-1-benzylhydrazone | 5 | >20:1 | 98 |
| Furfural-derived α,β-unsaturated aldehyde | N-Boc-1-phenylhydrazone | 5 | 19:1 | 97 |
Organocatalytic Approaches to 4-Substituted Pyrazolidin-3-ols
Construction of the Pyrazolidine Ring System
Beyond direct routes to functionalized pyrazolidinols, general methods for constructing the core pyrazolidine ring are fundamental. These strategies often rely on the cyclization of linear precursors containing the requisite N-N and C-C-C fragments.
A classic and versatile method for forming the pyrazolidine ring is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic partner. While reactions with 1,3-dicarbonyls or α,β-unsaturated carbonyls often lead to unsaturated pyrazolines or pyrazoles after dehydration, specific substrates and conditions can yield the saturated pyrazolidine ring.
A direct application of this strategy for synthesizing a this compound precursor involves using a 1,3-difunctional propane (B168953) derivative where the C2 carbon bears a hydroxyl group or a protected equivalent. For example, the double nucleophilic substitution reaction between a hydrazine and 1,3-dihalopropan-2-ol (e.g., 1,3-dibromopropan-2-ol) directly assembles the this compound skeleton. The reaction involves the sequential N-alkylation of both nitrogen atoms of the hydrazine by the two electrophilic carbons of the propane backbone, forging the heterocyclic ring. This method is particularly useful for synthesizing N,N'-disubstituted pyrazolidin-4-ols.
Alternatively, the reaction of hydrazine with α,β-unsaturated ketones or aldehydes via a tandem Michael addition-cyclization sequence can yield pyrazolidines if the intermediate hydrazone is reduced in situ before dehydration can occur.
| Hydrazine Component | 1,3-Dielectrophile Component | Conditions | Core Product Type |
|---|---|---|---|
| 1,2-Dimethylhydrazine | 1,3-Dibromopropane | Base (e.g., K₂CO₃), Heat | 1,2-Dimethylpyrazolidine |
| Phenylhydrazine | Acrolein | 1. Michael Addition; 2. NaBH₄ reduction | 1-Phenylpyrazolidin-3-ol |
| 1,2-Dibenzylhydrazine | 1,3-Dibromopropan-2-ol | Base (e.g., NaH), DMF | 1,2-Dibenzylthis compound |
| Hydrazine Hydrate | Malonic dialdehyde (B1249045) equivalent | Acid catalyst, followed by reduction | Pyrazolidine |
1,3-Dipolar Cycloaddition Reactions Leading to Pyrazolidines
1,3-Dipolar cycloadditions are powerful, convergent reactions for constructing five-membered heterocycles, including pyrazolidines. rsc.orgresearchgate.net These reactions involve a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form the ring in a single step. For pyrazolidine synthesis, the key 1,3-dipoles are azomethine imines, which are often generated in situ from hydrazones. rsc.orgrsc.org
Azomethine imines, which are neutral 1,3-dipoles, can be generated from N-acylhydrazones through 1,2-prototropy. rsc.orgrsc.org This isomerization can be induced by heating or, more commonly, through catalysis by a Lewis acid. The resulting azomethine imine is a transient intermediate that is trapped by a dipolarophile, such as an alkene, in a [3+2] cycloaddition to yield a pyrazolidine. nih.gov
Various catalytic systems have been developed to promote this reaction and control its stereoselectivity. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been used to catalyze the intramolecular cycloaddition of hydrazones with alkenes. rsc.org For asymmetric synthesis, chiral metal catalysts are employed. For example, chiral zirconium complexes, prepared in situ from Zr(OPr)₄ and BINOL-derived ligands, have been successfully used in both intramolecular and intermolecular asymmetric [3+2] cycloadditions of acylhydrazones to olefins, affording optically active pyrazolidine derivatives with high enantioselectivity. nih.gov
Table 2: Catalytic [3+2] Cycloadditions with Neutral Hydrazones
| Hydrazone | Dipolarophile | Catalyst System | Product | Stereoselectivity | Ref |
|---|---|---|---|---|---|
| N'-(3-phenylpropylidene)benzohydrazide | Ethoxyethene | Chiral Silicon Lewis Acid | 3,5-disubstituted pyrazolidine | 77% ee | nih.gov |
| N'-benzylidenebenzohydrazide | tert-Butyl vinyl ether | Chiral Silicon Lewis Acid | 3,5-disubstituted pyrazolidine | >90% ee | nih.gov |
| (S)-citronellal-derived 4-nitrobenzoylhydrazone | Alkene (intramolecular) | Zr(OPr)₄ / (R)-BINOL derivative | Fused pyrazolidine | >1/99 cis/trans, 97% ee | nih.gov |
An alternative and highly effective strategy involves the protonation of hydrazones to generate a cationic 1,3-dipole for a [3⁺+2] cycloaddition. nih.govacs.org This reaction is catalyzed by strong Brønsted acids. The acidity of the catalyst is critical for efficiency; while weaker phosphoric acids are often ineffective, highly acidic chiral N-triflylphosphoramides are excellent catalysts that can promote highly enantioselective cycloadditions. nih.govacs.orgacs.org
Density functional theory (DFT) calculations have shown that the N-triflylphosphoramide protonates the hydrazone to form a reactive hydrazonium-phosphoramide ion-pair complex. nih.govacs.org This complex readily engages in the [3⁺+2] cycloaddition with alkenes to produce pyrazolidine products. This pathway is often more favorable than the alternative isomerization of the hydrazone to an azomethine imine required for the neutral [3+2] cycloaddition. nih.gov The methodology has been extended to various alkenes, including ethyl vinyl ethers and thioethers, providing access to a range of polysubstituted pyrazolidines with excellent stereocontrol. acs.orgmdpi.com
Table 3: Brønsted Acid Catalyzed [3⁺+2] Cycloadditions
| Hydrazone Type | Alkene | Catalyst | Yield | Enantioselectivity (ee) | Ref |
|---|---|---|---|---|---|
| N-benzoylhydrazones | Cyclopentadiene | Chiral N-triflylphosphoramide | 51–99% | 87–98% | nih.gov |
| Cycloalkenone hydrazones | Alkene (intramolecular) | Chiral BINOL-derived phosphoric acid | High | High | acs.org |
| Various hydrazones | Ethyl vinyl thioether | SPINOL-derived N-triflyl phosphoramide | Good | Excellent | mdpi.com |
Reductive Transformations of Pyrazolone (B3327878) and Pyrazolidinone Derivatives
The reduction of more oxidized pyrazole-based heterocycles, such as pyrazolones (which contain a ketone group in the ring) and pyrazolidinones (amide analogs), provides a direct route to the pyrazolidine scaffold. csic.es This approach is particularly relevant for the synthesis of this compound, as the reduction of a 4-oxo substituent on a pre-formed ring would directly yield the target structure.
A comprehensive review outlines the reduction of pyrazolones to pyrazolidines using powerful reducing agents like lithium aluminum hydride (LAH). csic.es This transformation effectively reduces the carbonyl group and any endocyclic double bonds to afford the fully saturated pyrazolidine ring. Similarly, pyrazolidin-3-ones can be reduced to the corresponding pyrazolidines. For example, N,O-bis-Boc-protected (4S,5S)-4-hydroxy-cis-4,5-diphenyl-3-pyrazolidinone has been shown to undergo reductive cleavage of the C4-O bond, demonstrating that specific bonds within the pyrazolidinone ring can be targeted for reduction. google.com A separate synthesis of fused pyrazolidinone-γ-lactams also incorporates a key reduction step. researchgate.net These reductive methods are powerful tools for converting readily available oxidized precursors into the desired saturated pyrazolidine core, offering a potential pathway to this compound through the reduction of a corresponding pyrazolidin-4-one.
Reduction of Pyrazolones
The reduction of pyrazolones, which are oxidized derivatives of pyrazolidine, represents a direct route to certain functionalized pyrazolidines. Specifically, the conversion to a this compound would involve the reduction of a pyrazolin-4-one or a dione (B5365651) precursor. The oxidation of 4-hydroxypyrazolidines to the corresponding pyrazolones is a known process, suggesting the viability of the reverse reduction reaction. csic.es For instance, the pyrazolidinone moiety, an important structural motif in pharmacologically active compounds, can be oxidized to pyrazolones, indicating that the corresponding reduction is a feasible synthetic pathway. nih.gov
Reduction of Pyrazolidinones
The reduction of a carbonyl group within the pyrazolidinone ring system is a key method for accessing hydroxyl-substituted pyrazolidines. The specific product depends on the position of the carbonyl group and the reducing agent employed.
An organocatalytic approach has been developed for the synthesis of 4-substituted pyrazolidin-3-ols. nih.govresearchgate.net This method involves the reaction of α-substituted propenals with activated hydrazines, catalyzed by pyrrolidine (B122466) and benzoic acid. nih.gov The reaction proceeds via a cascade aza-Michael addition followed by cyclization to yield the 4-substituted pyrazolidin-3-ol intermediates, which can then be oxidized to the corresponding pyrazolidin-3-ones. nih.govresearchgate.net The reduction of these pyrazolidin-3-ones would provide access to the pyrazolidin-3-ol scaffold.
A direct, highly chemoselective catalytic cascade reaction can produce 3-hydroxypyrazolidines from α,β-unsaturated aldehydes and hydrazine derivatives. diva-portal.org These 3-hydroxypyrazolidines can be further reduced to the corresponding pyrazolidine. chigroup.site The reduction of the C-O bond in pyrazolidinone precursors is a critical step. For example, N,O-bis-Boc-pyrazolidinones have been identified as ideal substrates for reductive C-O bond cleavage, activated by the Boc groups, using palladium-catalyzed hydrogenation to yield the desired pyrazolidinone. google.com
The table below summarizes representative organocatalytic syntheses of pyrazolidin-3-ol precursors, which are isomers of this compound.
| Enal Substrate (R) | Hydrazine | Catalyst System | Product (Yield) | Diastereomeric Ratio (dr) | Ref |
| Methyl (in Methacrolein) | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | Pyrrolidine / Benzoic Acid | 4-Methyl-pyrazolidin-3-ol derivative (99.6%) | 6:1 | nih.gov |
| Benzyl (in 2-Benzylpropenal) | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | Pyrrolidine / Benzoic Acid | 4-Benzyl-pyrazolidin-3-ol derivative (83%) | 10:1 | nih.gov |
| n-Hexyl (in 2-Hexylpropenal) | 1,2-bis(p-toluenesulfonyl)hydrazine | Pyrrolidine / Benzoic Acid | 4-Hexyl-pyrazolidin-3-ol derivative (93%) | >30:1 | nih.gov |
Hydrogenation and Reductive Transformations of Pyrazoles and Pyrazolium Salts
The aromatic pyrazole (B372694) ring is generally resistant to reduction but can be hydrogenated to form pyrazolidines, often proceeding through a pyrazoline intermediate. globalresearchonline.netpharmajournal.net This catalytic hydrogenation is a fundamental method for accessing the saturated pyrazolidine core.
Catalytic Hydrogenation of Pyrazoles: The pyrazole ring can be reduced using molecular hydrogen and a metal catalyst. pharmajournal.net This process typically first yields pyrazoline, which is then further reduced to pyrazolidine. globalresearchonline.nettandfonline.com
Reduction of Pyrazolium Salts: Pyrazolium salts are more readily reduced compared to neutral pyrazoles. csic.es This method was extensively explored for the synthesis of various pyrazolidine derivatives. csic.esresearchgate.net The reduction of 1,2-disubstituted pyrazolinium salts with complex metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) is a common strategy. csic.es The transformation of a pyrazolinium cation into a 3-pyrazoline often involves a 3-hydroxy-pyrazolidine intermediate, highlighting the relevance of this pathway to hydroxylated pyrazolidine synthesis. researchgate.netcsic.es
The choice of catalyst is critical for the effective hydrogenation of pyrazole precursors. For the related pyrazolines, various catalysts have been studied:
Pd/C catalysts are effective for hydrogenating 1-pyrazolines but not 2-pyrazolines. researchgate.net
Pt/C and mixed Pd/Pt/C catalysts show slow hydrogenation of 2-pyrazolines due to catalyst poisoning by the NH group. researchgate.net
Rh/C catalysts can successfully hydrogenate mixtures of 1- and 2-pyrazolines with quantitative yields. researchgate.net
Raney Nickel is also an effective catalyst for this transformation. researchgate.net
Emerging and Non-Conventional Synthetic Strategies
Beyond classical reduction methods, newer strategies are continuously being developed for the synthesis of pyrazolidine scaffolds, including conversions from other ring systems and electrochemical approaches.
The pyrazolidine ring can be synthesized via the rearrangement or transformation of other heterocyclic systems. While less common, these methods provide alternative synthetic entries. For example, certain heterocyclic systems can undergo rearrangement to form pyrazole derivatives, which can then be subsequently reduced to pyrazolidines. clockss.org A notable example involves the reaction of 2-benzoyl-2-methyl-3-arylaziridine with phenylhydrazine, which affords isomeric pyrazoles that are precursors to pyrazolidines. clockss.org
A sustainable and innovative approach to forming the pyrazolidine core involves the electrochemical formation of the N-N bond. This method is particularly useful for synthesizing pyrazolidine-3,5-diones, which are important structural motifs in pharmaceuticals. nih.gov The strategy employs readily available dianilide precursors, which undergo anodic oxidation to furnish the N-N bond, thus creating the heterocyclic ring. nih.govresearchgate.net
This electrochemical conversion is typically performed in a simple undivided cell under constant-current conditions, avoiding the use of toxic and often commercially unavailable N,N'-diaryl hydrazine building blocks that are required in classical syntheses. nih.govgoogle.com The mechanism is believed to involve an N-centered amidyl diradical intermediate. google.com This method represents a green chemistry approach to the pyrazolidine-3,5-dione (B2422599) core. nih.gov
| Precursor | Method | Product | Key Features | Ref |
| Dianilide of Malonic Acid | Anodic Oxidation | Pyrazolidine-3,5-dione | N-N bond formation, avoids toxic hydrazines, sustainable | nih.gov |
| N-Aryl-3-(arylamino)propanamides | Electrochemical Reduction | Pyrazolidinone | Intramolecular ring closure from N-nitroso precursors | ualberta.ca |
Continuous Flow Chemistry Techniques in Pyrazolidine Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including the precursors to pyrazolidines like pyrazoles and pyrazolines. nih.govmdpi.com This approach offers significant advantages in terms of safety, scalability, reaction speed, and automation. nih.govrsc.org
Flow chemistry enables the safe handling of hazardous intermediates, such as diazoalkanes, at elevated temperatures, which can significantly accelerate reaction rates. nih.govmit.edu For instance, a modular continuous flow system has been developed for the rapid synthesis of highly functionalized pyrazoles and pyrazolines. nih.gov In this system, sequential reactor coils are used to perform diazoalkane formation and subsequent [3+2] cycloaddition in a telescoped manner. nih.govmit.edu
The synthesis of celecoxib, a pyrazole-containing anti-inflammatory drug, has been significantly improved using flow chemistry, reducing the reaction time from 20 hours in batch to just 64 minutes in flow, with a 90% yield on a gram scale. mdpi.com Similarly, pyrazolopyrimidinone (B8486647) derivatives have been synthesized in 16 minutes under flow conditions, compared to 9 hours in batch, with comparable yields. mdpi.com
While these examples primarily describe the synthesis of pyrazoles and pyrazolines, these compounds are the direct precursors for pyrazolidines. Integrating a final reduction step into a multi-step flow process would allow for the direct and efficient production of the pyrazolidine core.
Elucidation of Chemical Reactivity and Reaction Mechanisms of Pyrazolidin 4 Ol
Fundamental Reaction Pathways and Transformations of Pyrazolidin-4-ol
The core reactivity of this compound is governed by the interplay between the nucleophilic nitrogen atoms and the secondary alcohol. The formation of the pyrazolidine (B1218672) ring itself often involves the reaction of hydrazines with 1,3-dielectrophilic species. A common and mechanistically significant pathway is the reaction between hydrazines and α,β-unsaturated carbonyl compounds. researchgate.net The proposed mechanism for this transformation typically begins with a conjugate addition (aza-Michael addition) of a hydrazine (B178648) nitrogen to the β-carbon of the unsaturated system. researchgate.net This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, leading to a hydroxyl-substituted pyrazolidine intermediate, such as a this compound derivative. researchgate.net
Subsequent transformations of the this compound core can involve reactions at the nitrogen atoms or the hydroxyl group. The nitrogen atoms can undergo alkylation, acylation, or participate in further cyclization reactions, while the hydroxyl group can be oxidized, esterified, or eliminated. For instance, the reaction of α-substituted propenals with activated hydrazines can yield 4-substituted pyrazolidin-3-ols, which are structural isomers of this compound derivatives. nih.govresearchgate.net These reactions highlight the fundamental synthetic routes to and from the hydroxylated pyrazolidine scaffold.
Synthetic Manipulations and Functional Group Interconversions on the this compound Core
The presence of three distinct functional sites—two secondary amines and one secondary alcohol—makes this compound a versatile template for synthetic modification. Strategic manipulation of these groups is crucial for building molecular complexity and developing derivatives with specific properties.
The nitrogen and oxygen centers in this compound are nucleophilic and often require protection or derivatization during multi-step syntheses. Acylation is a common strategy to modify the properties of the pyrazolidine ring or to install protecting groups. csic.es The nitrogen atoms can be readily acylated with a variety of reagents, including acetyl chlorides and benzoyl chlorides, to form the corresponding amides. csic.es
Protecting groups are essential to prevent unwanted side reactions. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Common protecting groups for the nitrogen atoms in the pyrazolidine ring include carbamates like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), as well as the tosyl (Ts) group. csic.esgoogle.com The Boc group, for example, is stable under many reaction conditions but can be removed under mild acidic conditions. google.com The hydroxyl group can also be protected, for instance, by conversion to an ether or an ester.
Table 1: Common Acyl and Protecting Groups for Pyrazolidine Derivatives
| Group | Chemical Name | Target Center(s) | Purpose |
| Acyl | Acetyl | Nitrogen | Derivatization |
| COR | General Acyl | Nitrogen | Derivatization |
| COPh | Benzoyl | Nitrogen | Derivatization |
| Boc | tert-Butoxycarbonyl | Nitrogen | Protection |
| Cbz | Benzyloxycarbonyl | Nitrogen | Protection |
| Ts | Tosyl (p-Toluenesulfonyl) | Nitrogen | Protection |
The secondary alcohol at the C-4 position of the pyrazolidine ring is a key site for oxidation. This transformation is a direct route to pyrazolidin-4-ones, a class of compounds with significant biological activity. nih.gov The choice of oxidizing agent is critical to selectively oxidize the alcohol without affecting the nitrogen atoms or other sensitive parts of the molecule.
A variety of oxidizing agents have been successfully employed for this conversion. Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of secondary alcohols to ketones and has been used to convert substituted pyrazolidin-3-ols to the corresponding pyrazolidin-3-ones in nearly quantitative yields. nih.govresearchgate.netcsic.es This methodology is directly applicable to the oxidation of this compound. Other reagents, such as oxalyl chloride (often in the context of Swern oxidation), have also been utilized. csic.es More modern, catalytic methods, such as those employing palladium catalysts with molecular oxygen as the terminal oxidant, represent a greener alternative for this type of transformation. mnstate.edu In some synthetic sequences, the pyrazolidine ring is formed and then oxidized in a later step to generate the final pyrazolone (B3327878) product. ijpsr.com
Table 2: Oxidizing Agents for the Conversion of Pyrazolidin-ols to Pyrazolidinones
| Oxidizing Agent/System | Description | Typical Yield | Reference |
| PCC (Pyridinium Chlorochromate) | A common and effective reagent for oxidizing secondary alcohols to ketones. | Quantitative | nih.gov, csic.es, researchgate.net |
| (COCl)₂ / DMSO | Swern oxidation conditions, suitable for mild oxidation. | - | csic.es |
| O₂ / Pd(TFA)₂ / DMSO | A catalytic system using molecular oxygen as the terminal oxidant (Stahl oxidation). | - | mnstate.edu |
| H₂O₂ | Hydrogen peroxide has been used for the oxidation of 4-hydroxypyrazolidines to pyrazoles. | Quantitative | csic.es |
Intramolecular Cyclization and Rearrangement Mechanisms Leading to Fused Pyrazolidine Derivatives
The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. Intramolecular reactions, where different parts of the molecule react with each other, can lead to the formation of new rings fused to the original pyrazolidine core.
One powerful method for creating fused systems is the [3+2] cycloaddition reaction. For example, C,N-cyclic azomethine imines can react with N-silyl enamines derived from quinolines in a [3+2] cycloaddition to form pyrazolidine-fused tetrahydroquinolines. acs.org This approach builds a complex polycyclic structure in a single, highly selective step. Similarly, fused pyrazolidine derivatives can be synthesized via the cycloaddition of azomethine imines with alkenes. nih.gov
Tandem reactions, where multiple bond-forming events occur in a single pot, are also used to construct fused pyrazoles. The reaction of 3-formylchromones with 5-aminopyrazoles can lead to fused systems like chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5-one through a sequence of condensation and cyclization steps. nih.gov Another strategy involves the initial synthesis of a functionalized pyrazolidine which is then induced to cyclize. For instance, a substituted pyrazolo[3,4-d]pyrimidin-4-one can be synthesized, chlorinated, and then reacted with a diamine like piperazine (B1678402) to form a fused 4-piperazine pyrazolo[3,4-d]pyrimidine derivative. mdpi.com
In some cases, unexpected intramolecular cyclizations can occur. During the synthesis of N-substituted pyrazolo[3,4-b]quinoline derivatives, an unforeseen addition–cyclization cascade was observed, leading to the formation of a new six-membered lactam ring and a novel tetracyclic system. rsc.org This highlights the rich and sometimes unpredictable reactivity of functionalized pyrazolidine systems, allowing access to unique and complex molecular architectures.
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrazolidin 4 Ol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the atomic framework. For Pyrazolidin-4-ol and its derivatives, both one-dimensional and two-dimensional NMR techniques are indispensable for unambiguous structural and stereochemical assignments. nih.gov
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a pyrazolidine (B1218672) derivative reveals key signals corresponding to the protons in the ring and any substituents. For instance, in a 4-substituted pyrazolidin-3-ol, the proton at C4 (H4) and the protons on the substituted group will exhibit characteristic chemical shifts and coupling patterns. mdpi.com The chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups. For example, the presence of an electron-withdrawing group on the nitrogen atoms will typically shift the signals of adjacent protons downfield. The coupling constants (J-values) between neighboring protons, observable in the multiplicity of the signals (e.g., doublets, triplets, multiplets), are crucial for determining the connectivity of the atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. spectrabase.comchemicalbook.com The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for the identification of different carbon types (e.g., CH₃, CH₂, CH, and quaternary carbons). researchgate.net In this compound analogues, the carbon bearing the hydroxyl group (C4) typically appears in the range of 60-80 ppm, while the carbons adjacent to the nitrogen atoms (C3 and C5) resonate at distinct chemical shifts depending on the substitution pattern. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment. nih.gov
Illustrative ¹H and ¹³C NMR Data for a this compound Analogue:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3-H | ~3.5 - 4.5 | ~50 - 60 |
| C4-H | ~4.0 - 5.0 | ~60 - 80 |
| C5-H₂ | ~3.0 - 4.0 | ~45 - 55 |
| N-H | Variable | - |
| O-H | Variable | - |
| Note: These are approximate ranges and can vary significantly based on substitution and solvent. |
Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC, 1,1-ADEQUATE) for Connectivity and Relative Configuration
Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. creative-biostructure.comcam.ac.uklongdom.org In the COSY spectrum of a this compound derivative, cross-peaks would be observed between H3 and H4, and between H4 and the protons on C5, confirming the connectivity within the pyrazolidine ring. ub.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. youtube.com This is particularly valuable for determining the relative stereochemistry of the molecule. For example, in a substituted this compound, NOESY can distinguish between cis and trans isomers by showing correlations between protons on the same face of the ring. ub.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of the carbon skeleton. rsc.orgacdlabs.com Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for identifying quaternary carbons (which have no attached protons and are therefore not observed in HSQC) and for piecing together different molecular fragments. rsc.org For instance, an HMBC correlation between a proton on a substituent at C4 and the C3 and C5 carbons of the pyrazolidine ring would confirm the position of the substituent.
1,1-ADEQUATE: While less common, this experiment provides direct C-C correlation information, which can be invaluable for establishing the carbon backbone of complex molecules, especially when other methods are insufficient.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural and stereochemical assignment of this compound and its analogues can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, HRMS can confirm the molecular formula C₃H₈N₂O. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS data for a substituted this compound derivative, such as 4-benzyl-1,2-bis-(4-toluenesulfonyl)-pyrazolidin-3-ol, can confirm its complex elemental composition. mdpi.com
Example HRMS Data Table:
| Compound | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ | Molecular Formula |
| This compound | 89.0658 | Hypothetical | C₃H₉N₂O⁺ |
| tert-Butyl 5-hydroxy-4-methyl-2-((4-nitrophenyl)sulfonyl)-pyrazolidine-1-carboxylate | 402.1337 | 402.1340 | C₁₆H₂₄N₃O₇S |
| 4-Methyl-1,2-bis-(4-toluenesulfonyl)-pyrazolidin-3-ol | 843.1832 (2M+Na)⁺ | 843.1832 | C₃₆H₄₄N₄NaO₁₀S₄ |
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The way a molecule breaks apart upon ionization is often characteristic of its structure. For this compound, common fragmentation pathways might involve the loss of the hydroxyl group, cleavage of the N-N bond, or ring-opening reactions. Analyzing these fragments can help to confirm the connectivity of the atoms within the molecule. pearson.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. pg.edu.pl The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretching vibration appears in a similar region, often as a sharper peak. The C-H stretching vibrations of the alkyl groups in the ring are typically observed between 2800 and 3000 cm⁻¹. uomustansiriyah.edu.iq The presence of a carbonyl group (C=O) in analogues like pyrazolidin-3-ones would give a strong absorption band around 1650-1750 cm⁻¹. scirp.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the C-C and C-N bond vibrations within the heterocyclic ring.
Typical IR Absorption Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3200-3500 |
| C-H | Stretching | 2800-3000 |
| C-N | Stretching | 1000-1350 |
| C-O | Stretching | 1000-1300 |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light.
For the parent this compound, which lacks extensive conjugation, the UV-Vis absorption is expected to be in the far-UV region and may not be particularly informative. However, for analogues containing aromatic or other unsaturated substituents, UV-Vis spectroscopy becomes a valuable tool. nih.govnih.gov The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can provide information about the extent of conjugation and the nature of the electronic transitions (e.g., π → π* or n → π*). For example, a phenyl-substituted this compound would exhibit characteristic absorption bands corresponding to the electronic transitions within the benzene (B151609) ring. rsc.org Any interaction between the pyrazolidine ring and the substituent could lead to shifts in the λmax and changes in the molar absorptivity.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its analogues, this technique provides invaluable insights into their absolute configuration, conformational preferences, and the intricate network of intermolecular interactions that govern their crystal packing.
The precise knowledge of the stereochemistry and solid-state conformation is crucial for understanding the structure-activity relationships of these compounds, particularly in the context of medicinal chemistry and materials science. X-ray diffraction analysis of single crystals allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.
Determination of Absolute Configuration
In the study of chiral pyrazolidine derivatives, X-ray crystallography is an indispensable tool for establishing the absolute configuration of stereogenic centers. For instance, in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, X-ray analysis of a crystalline derivative provides ultimate proof of the stereochemical outcome.
A notable application is in the characterization of products from asymmetric [3+2] cycloaddition reactions used to synthesize non-racemic pyrazolines and pyrazolidines. In such cases, the absolute configurations of the newly formed stereocenters can be unequivocally established through X-ray crystallography of an enantiopure single crystal. nih.gov For example, the (3R,4R) configuration of certain substituted pyrazolidines has been successfully determined using this method. nih.gov
The process often involves the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly out of phase. This effect, particularly when heavier atoms are present in the structure, allows for the differentiation between a molecule and its non-superimposable mirror image, thereby determining the absolute stereochemistry.
Analysis of Solid-State Conformation and Intermolecular Interactions
The conformation of the pyrazolidine ring and the orientation of its substituents in the solid state are dictated by a combination of steric and electronic effects, as well as intermolecular forces such as hydrogen bonding. The five-membered pyrazolidine ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. X-ray diffraction studies provide precise details on which atoms deviate from the mean plane of the ring.
Hydrogen bonding plays a pivotal role in the solid-state architecture of this compound and its analogues. The hydroxyl group at the C4 position, along with the nitrogen atoms of the pyrazolidine ring, can act as both hydrogen bond donors and acceptors. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex three-dimensional networks. researchgate.net The analysis of these hydrogen-bonding patterns is essential for understanding the physical properties of the material, including melting point and solubility.
For example, studies on related pyrazole (B372694) derivatives have shown that intramolecular hydrogen bonds can significantly influence the planarity of the molecule, which in turn affects its electronic properties and crystal packing. osti.gov While this compound itself lacks the conjugation for such pronounced effects, the principle of hydrogen bonding dictating conformation remains critical.
The solid-state conformation of pyrazole derivatives has been shown to be influenced by the nature and position of substituents. For instance, the s-cis or s-trans conformation of substituents relative to the pyrazole ring can be determined, and the stabilization of a particular conformer can be attributed to specific intermolecular interactions like halogen bonding or C-H···O interactions, as revealed by detailed crystallographic analysis. rsc.org
| Compound/Analogue Class | Crystal System | Space Group | Key Findings from X-ray Crystallography | Reference |
| Substituted Pyrazolidines | - | - | Determination of (3R,4R) absolute configuration following asymmetric [3+2] cycloaddition. | nih.gov |
| Pyrazolidine-3,5-dione (B2422599) Derivatives | - | - | Structural elucidation of arylated derivatives. | nottingham.ac.uk |
| 1,6,7-trisubstituted 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles | - | - | Correlation between absolute configuration and chiroptical properties established by X-ray diffraction. | researchgate.net |
| 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | - | - | Confirmation of molecular structure and analysis of intermolecular interactions. | d-nb.info |
| (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P212121 | Determination of molecular geometry and crystal packing. | researchgate.net |
| 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol | - | - | Analysis of supramolecular structure via C-H···O and C-H···π interactions. | researchgate.net |
Theoretical and Computational Investigations on Pyrazolidin 4 Ol Molecular Systems
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. For a system like Pyrazolidin-4-ol, a combination of methods is often employed to balance accuracy and computational cost.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone for the computational investigation of organic molecules due to its favorable balance of accuracy and computational efficiency. researchgate.net The B3LYP hybrid functional is a widely used method for studying heterocyclic compounds. researchgate.netscirp.org This functional, combined with Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p), allows for reliable prediction of molecular geometries, electronic properties, and relative energies of different conformers and tautomers. researchgate.net
For this compound, DFT calculations are crucial for determining key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.
Table 1: Representative DFT Functionals and Basis Sets for Heterocyclic Compounds
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations. |
| B3LYP | 6-311++G(d,p) | More accurate energy and property calculations. |
| M06-2X | 6-311++G(d,p) | Good for non-covalent interactions. |
| ωB97X-D | def2-SVP | Recommended for NMR chemical shift predictions. |
Molecular Mechanics (MM) and Hybrid QM/MM Approaches for Conformational Analysis
While DFT is powerful, it can be computationally expensive for exploring the full conformational landscape of flexible molecules like this compound, which has a non-planar five-membered ring. Molecular Mechanics (MM) offers a faster alternative for conformational searching by using classical force fields. These force fields approximate the potential energy surface of a molecule based on empirical parameters.
A more refined approach involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.gov In this approach, the core region of the molecule (the pyrazolidine (B1218672) ring and the hydroxyl group) is treated with a more accurate QM method like DFT, while the surrounding environment or less critical parts of a larger derivative could be treated with a faster MM force field. This allows for the efficient exploration of conformational space while maintaining a high level of theory for the chemically important regions.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting various spectroscopic data, which aids in the structural elucidation of molecules.
Computational NMR Chemical Shift Prediction (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for verifying molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.netgaussian.com These calculations are typically performed at the DFT level, often using functionals like B3LYP or ωB97X-D, in conjunction with a suitable basis set. mdpi.com
For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts. By comparing the calculated shifts with experimental data for related compounds, one can confirm the structure and assign the observed NMR signals. It is common practice to calculate the chemical shifts for a reference compound, such as tetramethylsilane (TMS), at the same level of theory and then reference the calculated isotropic shielding values to obtain the chemical shifts in ppm. youtube.com
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (referenced to TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | 3.1 - 3.4 | 45 - 50 |
| C4 | 4.2 - 4.5 | 65 - 70 |
| C5 | 3.0 - 3.3 | 48 - 53 |
| N1-H | 5.0 - 6.0 | - |
| N2-H | 4.5 - 5.5 | - |
| C4-OH | 3.5 - 4.5 | - |
Note: These are estimated ranges based on typical values for similar heterocyclic alcohols and require specific calculations for accurate prediction.
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. arxiv.org DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.net These calculations not only predict the positions of the vibrational bands but also their intensities, aiding in the interpretation of experimental IR and Raman spectra. researchgate.net
For this compound, the calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, N-H stretches of the amine groups, and various C-H, C-N, and C-C stretching and bending modes of the pyrazolidine ring. It is a standard practice to scale the calculated frequencies by an empirical factor to better match the experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. researchgate.net
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected IR/Raman Activity |
| O-H stretch | 3600 - 3700 | Strong IR |
| N-H stretch | 3300 - 3500 | Moderate IR |
| C-H stretch (ring) | 2900 - 3000 | Moderate IR/Raman |
| C-O stretch | 1050 - 1150 | Strong IR |
| Ring deformations | 800 - 1200 | Moderate to Weak IR/Raman |
Conformational Landscape Analysis and Tautomeric Equilibria Studies
The flexibility of the pyrazolidine ring and the presence of the hydroxyl group allow for the existence of multiple conformers and tautomers.
The five-membered pyrazolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Computational methods can be used to explore the potential energy surface of this compound to identify the different stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's dynamic behavior in solution.
Furthermore, this compound can potentially exist in different tautomeric forms. For instance, a keto-enol type tautomerism could be considered, where a proton transfer from the hydroxyl group to a nitrogen atom could lead to a pyrazolidinone derivative. DFT calculations of the relative energies of these tautomers, including the effects of solvent, can predict the predominant tautomeric form under different conditions. researchgate.netorientjchem.org Studies on similar pyrazolone (B3327878) systems have shown that the tautomeric equilibrium is sensitive to substitution and the solvent environment. nih.gov
Strategic Applications of Pyrazolidin 4 Ol in Complex Heterocyclic Synthesis and Advanced Organic Transformations
Pyrazolidin-4-ol as a Versatile Synthetic Intermediate for Polycyclic Systems
The versatility of this approach is demonstrated by the range of dipolarophiles that can be employed in the final cycloaddition step, including the starting bicyclic alkenes as well as other electron-deficient alkenes. researchgate.net This allows for the generation of a library of polycyclic pyrazolidines with varying substitution patterns and stereochemistry. The diastereoselectivity of both cycloaddition steps is typically high, proceeding through an exo approach, which has been confirmed by X-ray diffraction analysis. researchgate.net
Table 1: Synthesis of Polycyclic Pyrazolidines via [3+2]-Cycloaddition
| Entry | Azomethine Imine | Dipolarophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4a | 2a | 5a | 90 |
| 2 | 4b | 2a | 5b | 85 |
| 3 | 4c | 2a | 5c | 88 |
| 4 | 4d | 2a | 5d | 82 |
Data sourced from a study on the synthesis of polycyclic pyrazolidines. researchgate.net
Utilization of the this compound Scaffold in the Construction of Fused Heterocyclic Architectures
The this compound scaffold is a key precursor for constructing a variety of fused heterocyclic systems. For instance, pyrazol-3-ols, which can be readily accessed through the oxidation of the corresponding pyrazolidin-3-ones, serve as starting materials for the synthesis of complex fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] unige.chresearchgate.netoxazoles. encyclopedia.pubnih.gov This transformation typically involves a sequence of reactions, including O-alkylation, formylation via the Vilsmeier-Haack reaction, conversion to an aldoxime, and a final intramolecular nitrile oxide cycloaddition (INOC) reaction. encyclopedia.pubnih.gov
Furthermore, pyrazolidine-3,5-diones can undergo Knoevenagel condensation with 3-formylchromones to yield (E)-3-[(2-pyrazolin-/pyrazolidin-4-ylidene)methyl]chromones, demonstrating another pathway to fused systems. nih.gov The reactivity of the pyrazolidine (B1218672) core allows for its annulation with other rings, leading to diverse and complex molecular architectures. csic.es For example, pyrazole-4-carbaldehydes, derived from pyrazolidine precursors, are versatile intermediates for the synthesis of various fused pyrazoles, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org
Development of Synthetic Strategies for Incorporating the this compound Moiety into Diverse Molecular Frameworks
The development of synthetic strategies to incorporate the this compound moiety into a wide range of molecular frameworks is a significant area of research. This often involves leveraging the pyrazolidine structure as a foundational building block. sigmaaldrich.comminakem.comlifechemicals.com One common approach is the reaction of hydrazines with α,β-unsaturated carbonyl compounds, which directly furnishes 3-hydroxypyrazolidines. csic.es This method allows for the introduction of various substituents on the pyrazolidine ring, depending on the starting materials used.
Multicomponent reactions (MCRs) offer an efficient and atom-economical way to construct complex molecules incorporating the pyrazole (B372694) core. arkat-usa.orgnih.gov For instance, a four-component reaction involving hydrazine (B178648) hydrate, ethyl acetoacetate, an aldehyde, and an amino-uracil derivative can lead to the formation of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in a single pot. arkat-usa.org While this example leads to a pyrazole, the underlying principles of MCRs can be adapted to synthesize pyrazolidine-containing molecules, highlighting a powerful strategy for generating molecular diversity.
The functionalization of the pyrazolidine ring itself, for example through acylation of the nitrogen atoms, provides another avenue for incorporating this moiety into larger and more complex structures. csic.es These synthetic methodologies underscore the importance of this compound and its related structures as versatile platforms for the synthesis of novel and intricate organic molecules.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazolidine |
| Pyrazoline |
| Diazo derivatives |
| Bicyclic alkenes |
| CpRu-catalyzed carbene |
| Polycyclic pyrazolidines |
| Azomethine imine |
| Pyrazol-3-ols |
| Pyrazolidin-3-ones |
| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] unige.chresearchgate.netoxazoles |
| Aldoxime |
| Pyrazolidine-3,5-diones |
| 3-Formylchromones |
| (E)-3-[(2-pyrazolin-/pyrazolidin-4-ylidene)methyl]chromones |
| Pyrazole-4-carbaldehydes |
| Pyrazolo[3,4-b]pyridines |
| Pyrazolo[3,4-d]pyrimidines |
| Hydrazines |
| α,β-Unsaturated carbonyl compounds |
| 3-Hydroxypyrazolidines |
| Ethyl acetoacetate |
| Amino-uracil |
| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones |
Advanced Analytical Methodologies for Research Scale Characterization and Quantification of Pyrazolidin 4 Ol
Chromatographic Separation Techniques for High-Purity Isolation and Analysis in Research
Chromatographic techniques are fundamental to the purification and analytical assessment of Pyrazolidin-4-ol. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is largely dictated by the compound's volatility and thermal stability, alongside the specific requirements of the research application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. rsc.org Its application allows for both qualitative and quantitative analysis, as well as for the preparative isolation of the compound in high purity.
Operating Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. By adjusting the composition of the mobile phase and the nature of the stationary phase, separations can be optimized to achieve high resolution.
Instrumentation and Method Parameters: A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector, a column, a detector, and a data acquisition system. nih.gov For polar compounds such as this compound, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are common modes of separation. researchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or HILIC | C18 columns are versatile for a range of polarities; HILIC is specifically suited for highly polar compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or ammonium (B1175870) acetate. lcms.cz | The organic modifier content is adjusted to control retention time. Additives can improve peak shape and ionization efficiency for MS detection. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for column dimensions and particle size to ensure efficient separation. |
| Detection | UV-Vis Detector (e.g., at 210-230 nm) or Evaporative Light Scattering Detector (ELSD). lcms.czoapi.int | UV detection is suitable if the molecule possesses a chromophore. ELSD is a universal detector for non-volatile analytes that lack a chromophore. |
| Column Temperature | 25 - 40 °C | Temperature control enhances the reproducibility of retention times. lcms.cz |
Chiral HPLC: Given that this compound possesses a chiral center, the separation of its enantiomers is critical in stereoselective synthesis and biological activity studies. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the predominant method for this purpose. tcichemicals.com Polysaccharide-based CSPs are commonly used for the resolution of enantiomers of various heterocyclic compounds. researchgate.net
Table 2: Example Chiral HPLC Conditions for a Pyrazolidine (B1218672) Derivative
| Parameter | Setting | Reference |
| Column | Chiralpak® IC | nih.gov |
| Mobile Phase | 90:10 Hexane/2-Propanol | nih.gov |
| Flow Rate | 1.0 mL/min | mz-at.de |
| Detection | UV at 254 nm | nih.gov |
| Temperature | 25 °C | nih.gov |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nist.gov For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior.
Derivatization: Silylation is a common derivatization strategy for compounds containing hydroxyl and amine groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar -OH and -NH groups into less polar and more volatile trimethylsilyl (B98337) ethers and amines.
Instrumentation and Method Parameters: A GC system comprises a carrier gas supply, an injection port, a column housed in a temperature-programmable oven, a detector, and a data system. nist.gov
Table 3: Hypothetical GC Parameters for Derivatized this compound
| Parameter | Typical Setting | Rationale |
| Column | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). rsc.org | These phases provide good resolution for a wide range of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the analyte through the column. |
| Injector Temperature | 250 - 280 °C | Must be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Oven Temperature Program | e.g., Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. nih.gov | A temperature gradient is used to separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). nist.gov | FID is a sensitive, universal detector for organic compounds. MS provides structural information for identification. |
Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the quantification and unequivocal identification of analytes.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. measurlabs.com It is particularly well-suited for the analysis of this compound in complex matrices, offering low detection limits and high specificity. nih.govresearchgate.net
Operating Principle: After separation on an LC column, the analyte is ionized, and the resulting ions are separated in the first mass analyzer (MS1) based on their mass-to-charge ratio (m/z). A specific precursor ion corresponding to this compound is selected and fragmented in a collision cell. The resulting product ions are then separated in the second mass analyzer (MS2) and detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.gov
Table 4: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Typical Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) in positive mode | ESI is a soft ionization technique suitable for polar, thermally labile molecules. The basic nitrogen atoms in the pyrazolidine ring are readily protonated in positive mode. acs.org |
| Precursor Ion (MS1) | [M+H]⁺ of this compound (e.g., m/z 103.08 for C₄H₈N₂O) | Selection of the protonated molecular ion for fragmentation. |
| Product Ions (MS2) | Specific fragment ions resulting from the collision-induced dissociation of the precursor ion. | Monitoring specific transitions enhances selectivity and reduces background noise. |
| Collision Energy | Optimized for the specific precursor ion | The energy required to induce fragmentation needs to be determined experimentally to maximize the signal of the product ions. |
Innovative Sample Preparation and Extraction Protocols for Complex Research Matrices
The effective extraction and purification of this compound from complex research matrices such as biological fluids, reaction mixtures, or environmental samples is a critical prerequisite for accurate analysis. psu.edu The goal is to isolate the analyte from interfering substances that could compromise the analytical results.
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids. For a polar compound like this compound, the pH of the aqueous phase can be adjusted to suppress its ionization, thereby increasing its partitioning into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. nih.gov It utilizes a solid sorbent packed in a cartridge or disk to retain the analyte or the interferences from a liquid sample.
Table 5: SPE Strategies for this compound Extraction
| SPE Sorbent Type | Mechanism | Application |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Suitable for extracting this compound from aqueous matrices. The analyte is adsorbed onto the non-polar sorbent and then eluted with an organic solvent. |
| Cation-Exchange | Ionic interactions | Can be used to retain the protonated form of this compound from a sample at acidic pH. The analyte is then eluted by a buffer with a high pH or high ionic strength. nih.gov |
| Mixed-Mode (e.g., Reversed-Phase and Cation-Exchange) | Multiple retention mechanisms | Offers enhanced selectivity by combining hydrophobic and ionic interactions, which can be highly effective for cleaning up complex samples. |
The development of innovative extraction protocols, such as the use of molecularly imprinted polymers (MIPs) or advanced microextraction techniques, continues to improve the selectivity and efficiency of sample preparation for challenging analytes like this compound. psu.eduresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
